molecular formula C16H12Cl2N4O4S2 B3699274 2,5-DICHLORO-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}BENZENE-1-SULFONAMIDE

2,5-DICHLORO-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}BENZENE-1-SULFONAMIDE

Cat. No.: B3699274
M. Wt: 459.3 g/mol
InChI Key: DJLQCJPVCKJNMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-DICHLORO-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}BENZENE-1-SULFONAMIDE is a complex organic compound known for its diverse applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes dichlorinated benzene and pyrimidinylsulfonamide groups. It is often used as an intermediate in the synthesis of pharmaceuticals and other biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-DICHLORO-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}BENZENE-1-SULFONAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the chlorination of benzene derivatives followed by sulfonation and subsequent coupling with pyrimidinylsulfonamide . The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch processes or continuous flow systems. The choice of method depends on the desired scale and efficiency. Key considerations include the optimization of reaction conditions, purification steps, and waste management to ensure environmentally friendly and cost-effective production .

Chemical Reactions Analysis

Types of Reactions

2,5-DICHLORO-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Typical reagents used in these reactions include bases like potassium carbonate, oxidizing agents like hydrogen peroxide, and catalysts such as palladium complexes. Reaction conditions often involve specific temperatures, solvents, and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce complex biaryl compounds .

Scientific Research Applications

2,5-DICHLORO-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}BENZENE-1-SULFONAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme inhibition and protein interactions due to its ability to bind to specific biological targets.

    Medicine: Investigated for its potential therapeutic effects, including its role as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,5-DICHLORO-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. This interaction can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dichloro-N-[2-(dimethylphosphoryl)phenyl]-4-pyrimidinamine
  • 2,5-Dichloro-N-[2-(isopropylsulfonyl)phenyl]pyrimidin-4-amine

Uniqueness

Compared to similar compounds, 2,5-DICHLORO-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}BENZENE-1-SULFONAMIDE is unique due to its specific combination of dichlorinated benzene and pyrimidinylsulfonamide groups. This unique structure imparts distinct chemical and biological properties, making it valuable in various applications .

Properties

IUPAC Name

2,5-dichloro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N4O4S2/c17-11-2-7-14(18)15(10-11)28(25,26)21-12-3-5-13(6-4-12)27(23,24)22-16-19-8-1-9-20-16/h1-10,21H,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJLQCJPVCKJNMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,5-DICHLORO-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}BENZENE-1-SULFONAMIDE
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2,5-DICHLORO-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}BENZENE-1-SULFONAMIDE
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2,5-DICHLORO-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}BENZENE-1-SULFONAMIDE

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